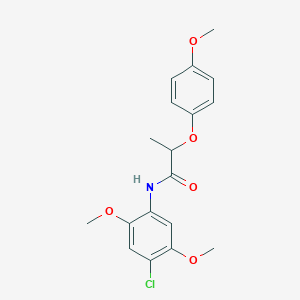
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, also known as CPM, is a synthetic compound that has gained attention in the scientific community due to its potential use in research applications. CPM belongs to the family of phenethylamines and is structurally similar to other compounds such as 2C-B and DOB.
作用机制
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide acts as a partial agonist at the 5-HT2A receptor, which is involved in various physiological and behavioral processes such as mood regulation, perception, and cognition. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to produce psychedelic effects such as changes in perception, mood, and thought processes.
实验室实验的优点和局限性
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to produce consistent and reproducible effects, making it a useful tool for studying the 5-HT2A receptor and its associated processes.
However, there are also limitations to the use of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have neurotoxic effects in vitro, which may limit its use in certain types of research. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has not been extensively studied in vivo, and its effects on the human body are largely unknown.
未来方向
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide as a tool for studying the 5-HT2A receptor and its associated processes. Additionally, further research is needed to determine the potential neurotoxic effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide and its safety for use in humans. Finally, there is a need for more research on the biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, as well as its potential therapeutic applications.
合成方法
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide can be synthesized using a multi-step process starting with the reaction between 4-chloro-2,5-dimethoxybenzaldehyde and 4-methoxyphenol. The resulting intermediate is then reacted with 2-bromo-1-(4-methoxyphenoxy)propane to form the final product, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide. The purity of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide can be improved using various purification techniques such as recrystallization and column chromatography.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been used in various scientific research applications, including studies on receptor binding, neurotoxicity, and behavioral effects. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to bind to serotonin receptors, specifically the 5-HT2A receptor, which is involved in various physiological and behavioral processes. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been used in studies on neurotoxicity, where it has been shown to cause damage to brain cells in vitro. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been used in behavioral studies, where it has been shown to produce psychedelic effects similar to other compounds in the phenethylamine family.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-11(25-13-7-5-12(22-2)6-8-13)18(21)20-15-10-16(23-3)14(19)9-17(15)24-4/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAWOURICVDMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

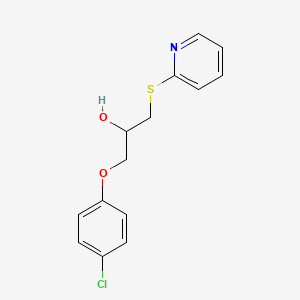
![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)
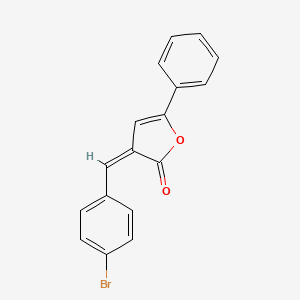
![6-(diphenylmethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5123209.png)
![1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5123217.png)
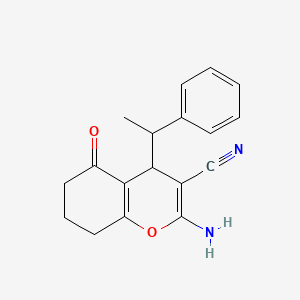
![3-propyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5123241.png)
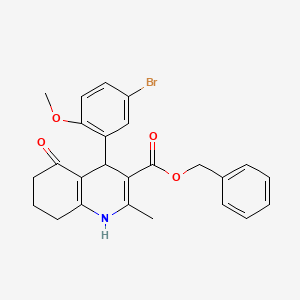
![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B5123251.png)
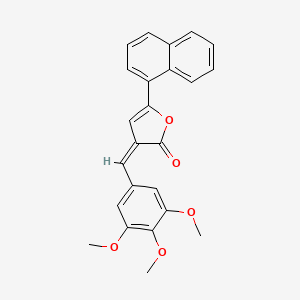
![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)
![4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5123285.png)
